![molecular formula C8H13NO2 B1315539 Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate CAS No. 75715-99-0](/img/structure/B1315539.png)
Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate
説明
Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate is a chemical compound with the CAS Number: 75715-99-0 . It has a molecular weight of 155.2 and its IUPAC name is this compound .
Synthesis Analysis
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives has been achieved through a palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones . This gram-scale cyclopropanation reaction of maleimides provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities .Molecular Structure Analysis
The molecular structure of this compound contains a total of 25 bonds, including 12 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 ester (aliphatic), 1 secondary amine (aliphatic), and 1 Pyrrolidine .Chemical Reactions Analysis
The 3-azabicyclo[3.1.0]hexane core structure has been synthesized using various methods, including metal-catalyzed oxidative cyclization of 1,6-enynes, cyclopropanation of N-allylamino acid dimethylamides using Ti (ii) reagents, and intermolecular cyclization of 3-pyrrolines and metal carbenoids . In recent years, the [3 + 2] cycloaddition process has become the most popular method to construct this cyclopropane ring of 3-azabicyclo[3.1.0]hexanes .Physical And Chemical Properties Analysis
This compound has a molecular weight of 155.2 . It is composed of 24 atoms, including 13 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms .科学的研究の応用
Antimalarial Activities : Derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate have been synthesized and evaluated for their in vitro activity against P. falciparum (K1 strain) and antimycobacterium. These compounds also underwent cytotoxic activity evaluation against Vero cell (Ningsanont et al., 2003).
Skeletal Rearrangement Research : A study explored the skeletal rearrangement of 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives into 2-oxabicyclo[3.3.0]oct-7-en-3-ones under acidic conditions, showing the transformative potential of these compounds in chemical processes (Kobayashi et al., 1992).
Synthesis of 3-azabicyclo[3.1.0]hexanes : A variety of 3-azabicyclo[3.1.0]hexanes were synthesized using a key step of 1,5-C–H insertion of cyclopropylmagnesium carbenoids. This study highlighted the increased reactivity of the C–H bond toward insertion in different nitrogen-containing environments (Kimura et al., 2015).
Pyrolle Synthesis : The acid-catalyzed double rearrangement of ethyl 6-oxa-2,2, 4,4-tetramethyl-1-azabicyclo[3,1,0]hexane-3-carboxylate leading to ethyl 1,2,4,5-tetramethyl-pyrrole-3-carboxylate was studied, indicating the compound's utility in novel pyrrole synthesis (Dehnel & Kanabus‐kaminska, 1987).
Oxidative Transformation for Azaheterocycle Synthesis : Copper-mediated oxidative transformation of N-allyl enamine carboxylates was developed for the synthesis of 3-azabicyclo[3.1.0]hex-2-enes. This study also demonstrated oxidative cyclopropane ring-opening for synthesizing highly substituted pyridines, showing the versatility of these compounds in organic synthesis (Toh et al., 2014).
作用機序
Target of Action
Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate is a complex organic molecule that is often present in various natural and synthetic biologically active compounds . .
Mode of Action
The mode of action of Ethyl 3-azabicyclo[31It’s known that the compound is synthesized via transition metal catalysis . The synthesis includes the formation of 3-azabicyclo[3.1.0]hexane (3-ABH) with rupture of aromaticity, followed by electrophilic vinylation of enol ether .
Biochemical Pathways
The biochemical pathways affected by Ethyl 3-azabicyclo[31The compound is part of a class of molecules that are often present in various natural and synthetic biologically active compounds . These compounds are known to act on various biological targets and are actively used in drug design .
Result of Action
The specific molecular and cellular effects of Ethyl 3-azabicyclo[31Compounds with a similar 3-azabicyclo[310]hexane (3-ABH) fragment have been noted in various natural and synthetic biologically active compounds . These compounds have shown a range of biological activities, including cytotoxicity, antitumor properties, and reuptake inhibition of serotonin, noradrenaline, and dopamine .
Safety and Hazards
将来の方向性
The 3-azabicyclo[3.1.0]hexane core structure has shown great potential in the pharmaceutical industry . Therefore, it is of continued interest and great importance to explore new and straightforward methods to access these highly rigid cyclopropanes with more simple operation . Furthermore, decoration of organic molecules with fluorinated groups often affects their physicochemical and biological properties such as metabolic stability and lipophilicity , so organofluorine compounds are widespread in pharmaceuticals, agrochemicals, and advanced functional materials .
生化学分析
Biochemical Properties
Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate plays a significant role in biochemical reactions due to its unique structure. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins by hydrolyzing peptide bonds. The interaction between this compound and proteases can lead to the inhibition or activation of these enzymes, depending on the specific context of the reaction .
Additionally, this compound has been shown to bind to certain receptors on the cell surface, modulating signal transduction pathways. This binding can alter the conformation of the receptor, leading to changes in downstream signaling events that affect cellular responses .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to modulate the activity of G-protein coupled receptors (GPCRs), which are involved in transmitting signals from the extracellular environment to the cell interior . By binding to these receptors, this compound can either activate or inhibit the associated signaling pathways, leading to changes in cellular behavior.
Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. This interaction can result in the upregulation or downregulation of specific genes, thereby affecting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to the active site of enzymes, blocking their activity and preventing substrate binding . This inhibition can be reversible or irreversible, depending on the nature of the interaction.
In addition to enzyme inhibition, this compound can activate certain enzymes by inducing conformational changes that enhance their catalytic activity. This activation can lead to increased rates of biochemical reactions and altered metabolic pathways .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the breakdown of this compound, reducing its efficacy.
Long-term studies have indicated that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity . These effects are often dose-dependent and can vary based on the specific cell type and experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal adverse effects, with therapeutic benefits observed in certain contexts . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These toxic effects are often associated with the accumulation of the compound in specific tissues, leading to cellular damage and impaired organ function.
Threshold effects have also been observed, where a certain dosage level is required to achieve a therapeutic response. Beyond this threshold, increasing the dosage does not necessarily enhance the therapeutic effect and may instead increase the risk of adverse outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key pathway involves its metabolism by cytochrome P450 enzymes, which are responsible for the oxidative breakdown of many xenobiotics . This metabolism can lead to the formation of active or inactive metabolites, which can further influence cellular function and biochemical reactions.
Additionally, this compound can affect metabolic flux by altering the levels of specific metabolites within the cell . This alteration can impact energy production, biosynthetic processes, and overall cellular homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, facilitating its uptake and accumulation in target tissues . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and activity.
The distribution of this compound within tissues is often heterogeneous, with higher concentrations observed in certain organs, such as the liver and kidneys . This distribution pattern can affect the overall pharmacokinetics and pharmacodynamics of the compound.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production.
Additionally, the localization of this compound to the nucleus can impact gene expression by interacting with nuclear receptors and transcription factors . This interaction can lead to changes in the transcriptional activity of specific genes, affecting various cellular processes.
特性
IUPAC Name |
ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-11-8(10)7-6-3-5(6)4-9-7/h5-7,9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFZMDWMBRUEMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CC2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40522352 | |
| Record name | Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40522352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75715-99-0 | |
| Record name | 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75715-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40522352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



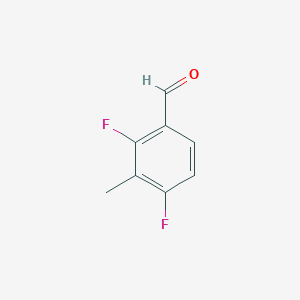
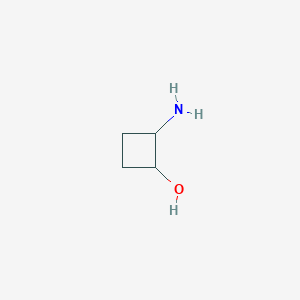
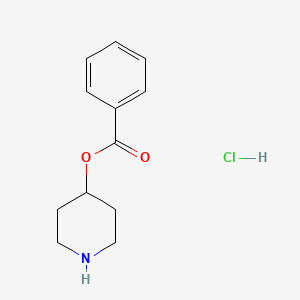
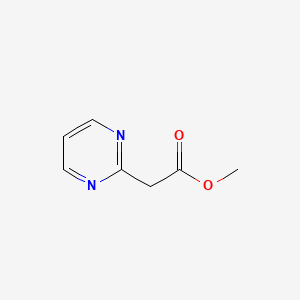
![5-Methoxybenzo[d]thiazole](/img/structure/B1315470.png)
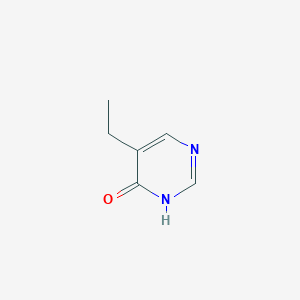
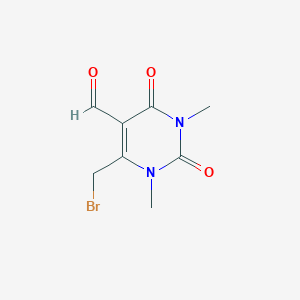

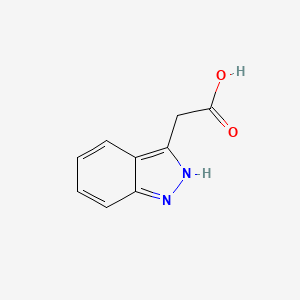

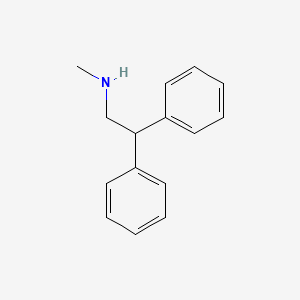
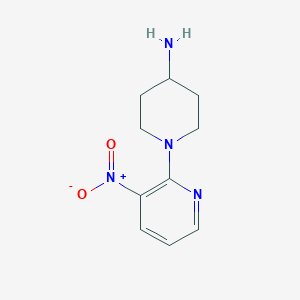
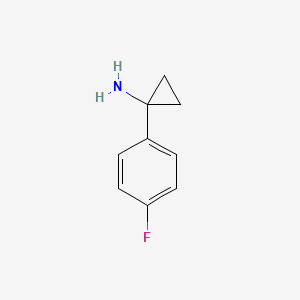
![Methyl imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B1315494.png)